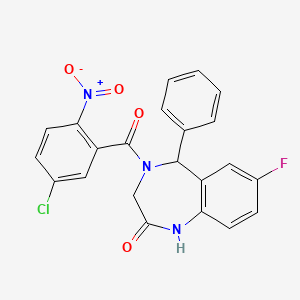

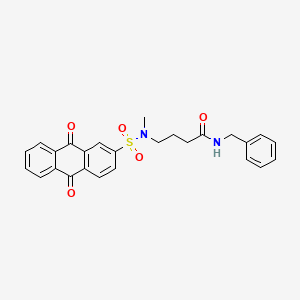

benzofuran-2-yl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran-2-yl(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C19H15FN2O2S and its molecular weight is 354.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Cytotoxicity Studies

Benzofuran derivatives have shown significant promise in antimicrobial activities against a range of bacterial and fungal strains. Shankar et al. (2018) synthesized a series of benzofuran compounds and evaluated their antimicrobial potential and cytotoxicity. These compounds demonstrated substantial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, with certain compounds exhibiting non-toxic nature against cancer cell lines. This study underscores the potential of benzofuran derivatives in developing new antimicrobial agents with minimal cytotoxic effects (Shankar et al., 2018).

Antioxidant Activities

Research on benzofuran glucosides from Ficus tikoua revealed moderate antioxidant activities, suggesting the utility of benzofuran derivatives in combating oxidative stress. Wei et al. (2011) isolated new benzofuran glucosides exhibiting scavenging activities against DPPH free radicals, highlighting the potential therapeutic applications of these compounds in antioxidant treatments (Wei et al., 2011).

Antitumor Agents and Tubulin Polymerization Inhibition

A series of dihydrobenzofuran lignans and related compounds were synthesized and evaluated for anticancer activity, particularly focusing on their ability to inhibit tubulin polymerization. Pieters et al. (1999) discovered that certain compounds showed promising activity against leukemia and breast cancer cell lines, demonstrating the potential of benzofuran derivatives as antimitotic and potential antitumor agents (Pieters et al., 1999).

Enzymatic Inhibition

Benzofuran derivatives have been explored for their role in inhibiting various enzymes, indicating their potential in therapeutic applications. Saberi et al. (2006) synthesized a series of benzofuran compounds, evaluating them for their inhibitory activity against aromatase (CYP19), a key enzyme in estrogen biosynthesis. The study found potent CYP19 inhibitors among these derivatives, suggesting their use in conditions related to estrogen biosynthesis (Saberi et al., 2006).

Mechanism of Action

Target of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities . For instance, some benzofuran derivatives have been reported to inhibit aromatase (P450AROM), an enzyme involved in the biosynthesis of estrogens .

Mode of Action

For example, some benzofuran derivatives have been found to inhibit enzymes, block receptors, or interact with DNA .

Biochemical Pathways

For instance, if this compound acts as an aromatase inhibitor, it could affect the biosynthesis of estrogens and thereby influence various hormonal pathways .

Result of Action

Based on the known activities of benzofuran derivatives, potential effects could include the inhibition of enzyme activity, alteration of receptor signaling, or disruption of dna processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a drug. Factors such as pH, temperature, and the presence of other molecules can affect how a drug interacts with its target and how it is metabolized within the body. The degradation rate constant with Ozone is one of the environmental factors that can influence the stability of benzofuran derivatives .

Properties

IUPAC Name |

1-benzofuran-2-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O2S/c20-15-7-5-13(6-8-15)12-25-19-21-9-10-22(19)18(23)17-11-14-3-1-2-4-16(14)24-17/h1-8,11H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPLBPLXCSFYNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1h-Pyrazolo[3,4-d]pyrimidine-4,6(5h,7h)-dione,3-bromo-](/img/structure/B2990943.png)

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2990944.png)

![4-{[trans-2-Hydroxycyclobutyl]amino}benzonitrile](/img/structure/B2990949.png)

![2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2990952.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-propyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2990954.png)

![Ethyl 3-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2990955.png)

![5-(1,2-dithiolan-3-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pentanamide](/img/structure/B2990957.png)

![N'-[(4-Morpholin-4-ylthian-4-yl)methyl]-N-(2-phenylethyl)oxamide](/img/structure/B2990959.png)